molecular formula C₁₈H₂₆O B129953 Galaxolide CAS No. 1222-05-5

Galaxolide

Cat. No. B129953
CAS RN: 1222-05-5
M. Wt: 258.4 g/mol
InChI Key: ONKNPOPIGWHAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galaxolide is a versatile compound, a viscous, colorless liquid found in a variety of everyday products, including perfumes, lotions, soaps, candles and other personal care products. It is also a common ingredient in household products such as laundry detergent, fabric softener and air fresheners. Known for its ability to hide bad odors, Galaxolide has a clean, sweet, slightly floral scent and is often used in perfume to add a smooth, creamy, musky note. Adds a pleasant and long-lasting fragrance to these products.
Chemically, it is identified as a polycyclic musk compound with specific structural characteristics. It contains the (4S)-4-methylisochromane moiety and can be identified using Raman-optical-activity (ROA) spectroscopy(Zuber &  Hug, 2004). Additionally, it possesses a benzylic acid moiety and ring, contributing to its olfactory properties (Doerrich et al., 2013).
Galaxolide, , is an olfactory active stereoisomer and is a commercially important isochromane musk odorant. Its powerful musk odor is attributed primarily to its ()-(4S)-isomers. It is synthesized using methods such as ruthenium-catalysed asymmetric hydrogenation of an β-aryl acrylic acid (Ciappa, Matteoli, &  Scrivanti, 2002). The chemical formula for Galaxolide is CHNO (Ting, 2010).
Environmental studies reveal that Galaxolide is a non-ionized hydrophobic organic compound and can be accumulated in certain environments, such as sewage sludge during wastewater treatment (Usyskin, Bukhanovsky, &  Borisover, 2015). It is found in various water sources, including urban groundwater, surface waters, and urban wastewaters, highlighting its widespread presence in the environment.

Common problem

Some frequently asked questions about Galaxolide

What are the alternatives to Galaxolide?
For those who wish to avoid polycyclic musks entirely, Musk methyl propionate  is the closest olfactory alternative to Galaxolide.
What is the role of Galamusk in perfume?
It is one of the musky ingredients used by perfume and cologne manufacturers to add musky scents to their products. It is also known as Abbalide/AstroMusk. Smell profile: clean, floral, white flowers, mallow seeds, red fruits, sweet  and a bit soapy.
How much Galaxolide to use in perfume?
Recommended to use Galaxolide at  50%  if unfamiliar with it as the Galaxolide 100 (undiluted) form is very viscous and tends to polymerise.
Is Galaxolide a synthetic musk?
Galaxolide is a  synthetic polycyclic musk  used in perfumes and other personal care products.
How is Galaxolide made?
Originally, the Galaxolide used in perfumes was extracted from musk deer. However, for ecological and economic reasons, today's Galaxolide are synthetically created. Commonly called white musk or transparent musk, it is created through organic synthesis and is essential for fragrance diffusion and tenacity.
Is Galaxolide safe for skin?
As a fragrance ingredient, it is typically used in low concentrations and is considered safe for use in consumer products. However, as with any fragrance ingredient, it can cause skin irritation or an allergic reaction in some individuals with sensitive skin.

Scientific Research Applications

Galaxolide, a synthetic musk fragrance, is widely used in personal care products and has been the subject of various scientific research applications. Its impact and interaction with biological systems, especially in the context of environmental and ecological studies, have been extensively examined.
Effects on Aquatic Organisms: Research has shown that Galaxolide can affect the gene expression in aquatic organisms. For instance, it induces hepatic ERalpha and VTG mRNA/protein and modulates CYP3A40 mRNA expression in the livers of male medaka fish (Yamauchi et al., 2008). Additionally, it is metabolized by European sea bass and acts as a weak inhibitor of oxyandrogen synthesis in male fish (Fernandes et al., 2013).
Toxicological Research: Studies have explored the potential toxicological effects of Galaxolide. For example, long-term sub-lethal exposure to Galaxolide promotes the metastatic potential of glioblastoma tumor spheroids, suggesting its harmful effects on brain tumors. Additionally, exposure to Galaxolide in earthworms has been linked to lethal concentrations and changes in genetic and physiological responses, indicating its impact on soil-dwelling organisms (Chen et al., 2011).
Environmental Monitoring: Numerous studies have detected Galaxolide contamination in the water, air and sediments of the Great Lakes.Galaxolide's presence in various environmental matrices has been a topic of study. For instance, its detection in drinking water systems highlights the importance of monitoring and evaluating the presence of such synthetic fragrances in water resources  (Bruchet et al., 2005).
Environmental Fate and Transport: Research also focuses on the environmental fate and transport of Galaxolide. It has been found that Galaxolide and similar musk fragrances can be transported through the atmosphere, accumulating in environments like glaciers and fresh snow (Villa et al., 2014).
Bioremediation and Ecotoxicological Effects: Galaxolide has been studied for its effects on algae and its potential in bioremediation. Algae show high removal efficiency for Galaxolide, with certain species demonstrating more satisfactory effects in bioremediation (Ding et al., 2020).

Mechanism of Action

Galaxolide, known for its widespread use as a synthetic musk fragrance, exhibits various mechanisms of action, particularly in environmental and biological contexts. Endocrine Disruption: Galaxolide has been found to act as an estrogen antagonist, inhibiting the estrogenic activity of 17α-estradiol (E2). This interaction suggests its potential role in disrupting endocrine function in various organisms.
Gene Expression Modulation: In aquatic organisms, such as medaka fish, Galaxolide induces changes in the expression of genes related to estrogen receptors, vitellogenin, pregnane X receptors, and cytochrome P450 3A (Yamauchi et al., 2008). These changes highlight its impact on critical biological pathways.
Metabolic Interference: Galaxolide is actively metabolized by organisms like the European sea bass, where it acts as a weak inhibitor of oxyandrogen synthesis in male fish gonads, indicating its interference with endogenous metabolic processes (Fernandes et al., 2013).
Impact on Reproductive Function: In earthworms, exposure to Galaxolide causes a significant decrease in cocoon production and annetocin gene expression, which correlates with their reproduction rate (Chen et al., 2011).
Neuroendocrine Effects: Galaxolide may pose neurotoxic and endocrine-disrupting effects in coastal ecosystems by modulating neuroendocrine activity in marine species (Ehiguese et al., 2021).
Soil Microbial Community Influence: Galaxolide, in combination with other pollutants like cadmium, significantly alters the soil microbial community structure, demonstrating its broader environmental impact (Lv et al., 2021).
Oxidative Stress Induction: In organisms like earthworms, Galaxolide exposure leads to the up-regulation of antioxidant enzymes due to reactive oxygen species-induced cellular oxidative injury (Chen et al., 2011).
These varied mechanisms of action of Galaxolide underscore its significant impact on the environment and various biological systems, influencing endocrine functions, gene expression, reproductive capabilities, neuroendocrine activities, microbial dynamics, and oxidative stress responses.

Biochemical and Physiological Effects

Galaxolide's biochemical and physiological effects are diverse, affecting various biological systems ranging from aquatic organisms and plants to soil microbes. Its endocrine-disrupting properties, potential to induce cell degeneration, and impacts on environmental ecosystems highlight the need for continued research into its ecological and health implications.
Cell Degeneration: Galaxolide may induce cell degeneration by inhibiting polyisoprenylated methylated protein methyl esterase (PMPMEase). This action poses a potential risk to individuals predisposed to developing degenerative disorders (Ayuk-Takem et al., 2014).
Endocrine Disruption in Aquatic Organisms: In male medaka fish, Galaxolide induces hepatic estrogen receptor alpha and vitellogenin mRNA/protein expression and modulates cytochrome P450 3A40 mRNA expression, suggesting endocrine-disrupting effects (Yamauchi et al., 2008).
Inhibition of Plant Growth: Galaxolide significantly inhibits the elongation of wheat shoots and roots, indicating a detrimental effect on plant growth (An et al., 2009).
Impact on Aquatic Invertebrates: Galaxolide affects juvenile development in copepods exposed to sublethal concentrations, indicating potential ecological implications (Breitholtz, Wollenberger, &  Dinan, 2003).
Soil Microbial Community Influence: The presence of Galaxolide and cadmium together significantly promotes soil microbial community function, indicating its environmental impact (Lv et al., 2017).
Metabolic Interference in Fish: Galaxolide is actively metabolized by European sea bass and acts as a weak inhibitor of oxyandrogen synthesis in male fish gonads, demonstrating its interference with endogenous metabolic processes (Fernandes et al., 2013).
Neuroendocrine Disruption: Galaxolide may pose neurotoxic and endocrine-disrupting effects in coastal ecosystems by affecting neuroendocrine function and gene expression (Ehiguese et al., 2021).
Toxicity in Earthworms: Galaxolide has a lethal concentration for earthworms, indicating its potential to cause biochemical and physiological disruptions in soil-dwelling organisms (Chen et al., 2011).

Advantages and Limitations for Lab Experiments

Aboratory experiments on Galaxolide are crucial for understanding its biochemical and physiological effects, offering controlled conditions and detailed analyses. However, these experiments also face challenges related to ecological validity, species-specific responses, complex environmental interactions, and methodological limitations.

Advantages

Detailed Mechanistic Insights: Lab experiments allow for in-depth exploration of Galaxolide's mechanisms, such as its effects on cellular processes and gene expression.Controlled Environment: These experiments provide a controlled setting to study the specific effects of Galaxolide, isolating variables for more accurate results (Fernandes et al., 2013).
Quantitative Analysis: Lab experiments facilitate precise quantitative analysis of Galaxolide, such as determining its concentration in various samples, which is crucial for risk assessment (Su et al., 2011).
Toxicological Assessment: Laboratory studies are key in assessing the toxicological impact of Galaxolide on various organisms, providing insights into environmental and health risks (Chen et al., 2011).
  

Limitations

Ecological Validity: Lab experiments may not fully replicate real-world environmental conditions, which can limit the generalizability of findings to natural ecosystems (Peng et al., 2019).
Species-Specific Responses: The responses to Galaxolide can vary significantly between species, making it challenging to extrapolate findings across different biological systems (Ehiguese et al., 2021).
Complex Interactions in Ecosystems: In environmental studies, the interaction of Galaxolide with other substances, like cadmium, may produce different effects than when studied in isolation, complicating the understanding of its environmental impact (Lv et al., 2014).
Limitations in Methodology: Some lab methods may have limitations in sensitivity or specificity, impacting the accuracy of Galaxolide detection and quantification in various matrices (Correia et al., 2013).

Future Directions

Future research on Galaxolide should focus on its health and environmental impacts, the development of advanced detection methods, strategies for its biodegradation and removal, the creation of safer alternatives, and comprehensive toxicity studies to inform regulatory policies and ensure environmental and human health safety.
A study indicated that Galaxolide could inhibit bacteria growth initially but promote it later, while also encouraging fungi growth in soil (Lv, 2014).
Environmental Risk Assessment: Assessing the environmental risk posed by Galaxolide, particularly in aquatic ecosystems, is another critical research avenue. This includes studying its effects on marine microalgae, invertebrates, and fish, and understanding its concentration and persistence in various environmental matrices (Ehiguese et al., 2021).
Improved Detection and Quantification Methods: Developing and refining methods for detecting and quantifying Galaxolide in environmental and biological samples is necessary for better monitoring and risk assessment. This includes enhancing techniques like solid-phase microextraction and gas chromatography-tandem mass spectrometry (Machado et al., 2011).
Biodegradation and Removal Techniques: Research into the biodegradation of Galaxolide and strategies for its removal from water bodies is vital, especially considering its persistence in sewage treatment plants and potential accumulation in the environment (Carballa et al., 2004).
Alternative Safer Compounds: Investigating and developing safer, environmentally-friendly alternatives to Galaxolide that retain its desirable properties while minimizing its ecological and health impacts is another future direction. This includes a systematic molecular design approach for creating such derivatives (Li et al., 2021).
Gene Expression and Toxicity Studies: Expanding studies on the molecular and genetic responses of organisms to Galaxolide exposure, such as changes in gene expression and toxic effects in species like earthworms, will provide deeper insights into its ecological impact (Chen et al., 2011).
  
  
  
  
  
  
  
  
  

Properties

IUPAC Name

4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKNPOPIGWHAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027373
Record name 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless solid with a strong odor of musk; mp = 57-58 deg C; [Merck Index] Nearly colorless viscous liquid; [HSDB] Viscous liquid with a musk-like odor; mp = -5 deg C; [CHEMINFO] Viscous liquid; mp = -10-0 deg C; [eChemPortal: ESIS: RAR]
Record name Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Galaxolide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5400
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

BP: 128 °C at 0.8 mm Hg
Record name Galaxolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1.75 mg/L at 25 °C, In water, 1.65-1.99 mg/L at 25 °C and pH 5-9[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno
Record name Galaxolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0054 at 20 °C/4 °C, Density: 0.99 to 1.017 g/cu cm at 20 °C, Crystal density: 1.087 g/cu cm
Record name Galaxolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00054 [mmHg], 5.45X10-4 mm Hg at 25 °C
Record name Galaxolide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5400
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Galaxolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Galaxolide

Color/Form

Colorless crystals from ethanol, Viscous liquid[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno, Almost colorless viscous liquid

CAS RN

1222-05-5
Record name Galaxolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galaxolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylindeno[5,6-c]pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAMETHYLINDANOPYRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14170060AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Galaxolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

57-58 °C, MP: -10 to 0 °C (mixture of isomers)
Record name Galaxolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7514
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Galaxolide
Reactant of Route 2
Galaxolide
Reactant of Route 3
Reactant of Route 3
Galaxolide
Reactant of Route 4
Galaxolide
Reactant of Route 5
Galaxolide
Reactant of Route 6
Galaxolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.